molecular formula C9H7F3O4S B028095 4-Acetylphenyl trifluoromethanesulfonate CAS No. 109613-00-5

4-Acetylphenyl trifluoromethanesulfonate

Cat. No. B028095
M. Wt: 268.21 g/mol
InChI Key: RUMMIUOXQGFCEP-UHFFFAOYSA-N
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Description

4-Acetylphenyl trifluoromethanesulfonate is a chemical compound that plays a significant role in organic synthesis and material science. Its utility stems from its reactive trifluoromethanesulfonate group, which enables it to act as a key intermediate in various chemical transformations.

Synthesis Analysis

The synthesis of derivatives related to 4-Acetylphenyl trifluoromethanesulfonate involves reactions that utilize trifluoromethanesulfonic acid or its derivatives. For instance, the derivatization of carboxylic acids to their esters using bromophenacyl trifluoromethanesulfonate highlights the utility of triflate esters in enhancing spectrophotometric detection in liquid chromatography (Ingalls et al., 1984). Moreover, the Brønsted Acid-Promoted One-Pot Synthesis of Chrysene Derivatives using trifluoromethanesulfonic acid demonstrates its role in facilitating complex organic reactions (Guo et al., 2015).

Molecular Structure Analysis

Molecular structure analysis of 4-Acetylphenyl trifluoromethanesulfonate and related compounds often involves X-ray crystallography, NMR spectroscopy, and computational methods. These studies provide insights into the electronic and spatial configuration of molecules, which is crucial for understanding their reactivity and properties. For example, the structural analysis of tetrasilanes substituted with trifluoromethanesulfonate groups reveals the coordination geometry and interactions within the molecule, providing a basis for understanding their chemical behavior (Haga et al., 2008).

Chemical Reactions and Properties

4-Acetylphenyl trifluoromethanesulfonate participates in various chemical reactions, leveraging the reactivity of the trifluoromethanesulfonate group. These reactions include esterifications, acylations, and couplings, which are essential in synthesizing complex organic molecules. The use of scandium trifluoromethanesulfonate as a catalyst in acylation reactions exemplifies the compound's role in facilitating efficient and selective transformations (Ishihara et al., 1996).

Scientific Research Applications

  • Synthesis of β-Acetamido Ketones : Trifluoromethanesulfonic acid, a related compound, has been used to promote the efficient synthesis of β-acetamido carbonyl compounds, demonstrating its utility in condensing aromatic aldehyde, acetophenone, and acetonitrile in the presence of acetylchloride (Kumbhare & Sridhar, 2012).

  • Catalysis in Friedel-Crafts Alkylations : It has been shown to efficiently catalyze Friedel-Crafts alkylations of 1,2,4-trimethoxybenzene with aldehydes or benzylic alcohols, enabling the synthesis of various compounds (Wilsdorf, Leichnitz, & Reissig, 2013).

  • Utility in Electrophilic Aromatic Substitution Reactions : Trifluoromethanesulfonic acid is noted for its convenience and efficiency in organic synthesis, especially in electrophilic aromatic substitution reactions and the formation of carbon-carbon and carbon-heteroatom bonds (Kazakova & Vasilyev, 2017).

  • Derivatization for HPLC : The 4'-bromophenacyl trifluoromethanesulfonate ester has been identified as a stable and effective method for derivatizing carboxylic acids for spectrophotometric detection in high-performance liquid chromatography (Ingalls, Minkler, Hoppel, & Nordlander, 1984).

  • Isomerization of Kinetic Enol Derivatives : Trifluoromethanesulfonic acid catalyzes the isomerization of kinetic enol derivatives to thermodynamically favored isomers efficiently (Lee, Kang, Choi, & Kim, 2011).

Safety And Hazards

4-Acetylphenyl trifluoromethanesulfonate can cause skin irritation and serious eye irritation . Precautions should be taken while handling this compound, including washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection . If eye irritation persists, medical advice or attention should be sought .

properties

IUPAC Name

(4-acetylphenyl) trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O4S/c1-6(13)7-2-4-8(5-3-7)16-17(14,15)9(10,11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUMMIUOXQGFCEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377685
Record name 4-Acetylphenyl triflate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetylphenyl trifluoromethanesulfonate

CAS RN

109613-00-5
Record name 4-Acetylphenyl triflate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Acetylphenyl Trifluoromethanesulfonate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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